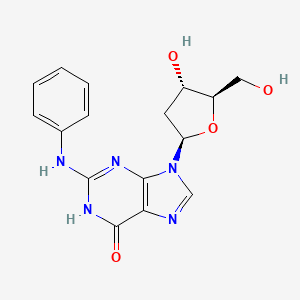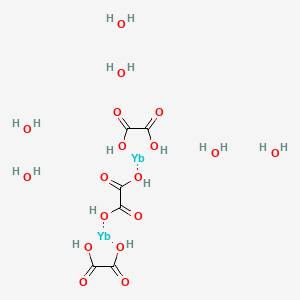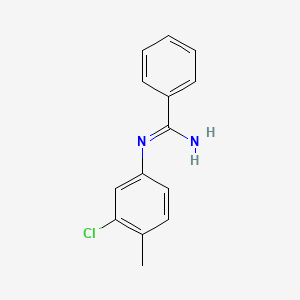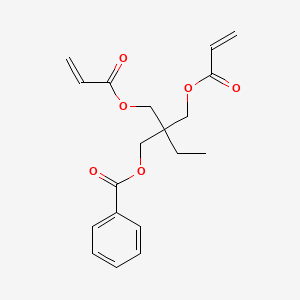![molecular formula C31H24ClN5O7 B13828041 [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a sugar moiety, and a benzoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, is synthesized through a series of reactions starting from guanine or other related compounds.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.
Esterification: The nucleoside is esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base or the sugar moiety.
Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can take place at the chlorinated position of the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of purine N-oxides or sugar lactones.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of amino or thiol-substituted purine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research purposes.
Biology
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Research: The compound and its derivatives are investigated for their potential antiviral properties.
Industry
Pharmaceutical Development: It is used in the development of new pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acid-related enzymes. The purine base can mimic natural nucleotides, allowing it to inhibit or modulate the activity of enzymes such as DNA polymerases and reverse transcriptases. This inhibition can disrupt nucleic acid synthesis, leading to potential antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
- [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dimethoxyoxolan-2-yl]methyl benzoate
Uniqueness
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its dibenzoyloxy substitution on the sugar moiety, which can significantly alter its chemical properties and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C31H24ClN5O7 |
|---|---|
Molecular Weight |
614.0 g/mol |
IUPAC Name |
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24ClN5O7/c32-25-22-26(36-31(33)35-25)37(17-34-22)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H2,33,35,36)/t21-,23-,24-,27-/m0/s1 |
InChI Key |
WJNZDVUWWIFGDQ-YQNORIIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
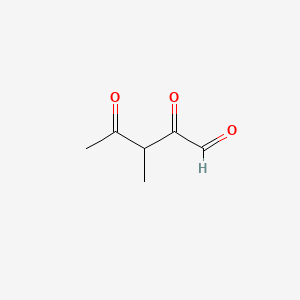
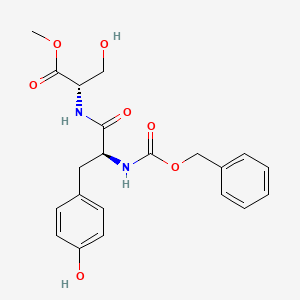
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
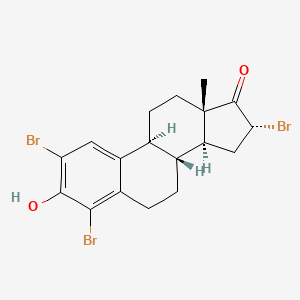
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
